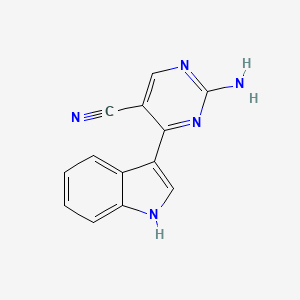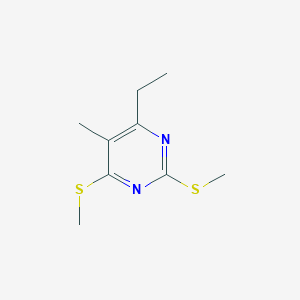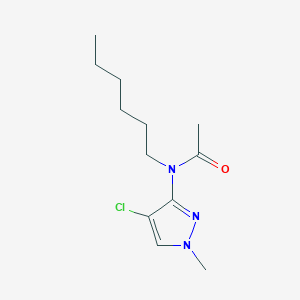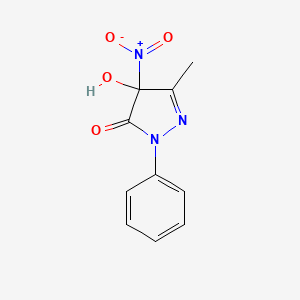
4-Hydroxy-5-methyl-4-nitro-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazolones.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the nitro group, which may affect its reactivity and applications.
4-Hydroxy-1-phenyl-1H-pyrazol-5(4H)-one: Lacks both the nitro and methyl groups, potentially altering its chemical properties and uses.
Uniqueness
The presence of the nitro group in 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one may confer unique reactivity, making it useful in specific chemical reactions or applications where other similar compounds might not be as effective.
属性
CAS 编号 |
114214-89-0 |
|---|---|
分子式 |
C10H9N3O4 |
分子量 |
235.20 g/mol |
IUPAC 名称 |
4-hydroxy-5-methyl-4-nitro-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H9N3O4/c1-7-10(15,13(16)17)9(14)12(11-7)8-5-3-2-4-6-8/h2-6,15H,1H3 |
InChI 键 |
MJJNKHHQAQPGAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1([N+](=O)[O-])O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


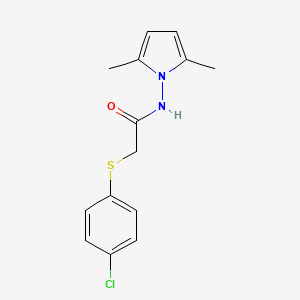

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

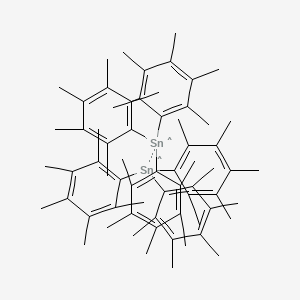

![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
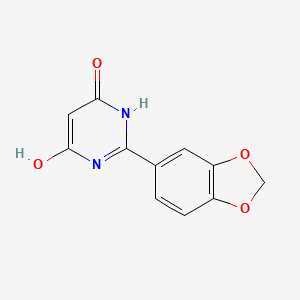
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)

![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
